BenchChemオンラインストアへようこそ!

N-(1-Cyanocyclopropyl)-4-(3,4-dimethylphenoxy)butanamide

PDE5 inhibition Cyclic nucleotide phosphodiesterase Cyanocyclopropyl butanamides

N-(1-Cyanocyclopropyl)-4-(3,4-dimethylphenoxy)butanamide is a synthetic small-molecule amide (C16H20N2O2, MW 272.35) built on a 4-phenoxybutanamide core bearing a 1-cyanocyclopropyl group at the amide nitrogen and 3,4-dimethyl substitution on the phenoxy ring. This scaffold places it within the class of cyclic-nitrile-bearing amides that have been explored as inhibitors of cysteine proteases (cathepsins K, L, S, B) and phosphodiesterases (PDE5, PDE4).

Molecular Formula C16H20N2O2
Molecular Weight 272.348
CAS No. 1436205-25-2
Cat. No. B2454514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-Cyanocyclopropyl)-4-(3,4-dimethylphenoxy)butanamide
CAS1436205-25-2
Molecular FormulaC16H20N2O2
Molecular Weight272.348
Structural Identifiers
SMILESCC1=C(C=C(C=C1)OCCCC(=O)NC2(CC2)C#N)C
InChIInChI=1S/C16H20N2O2/c1-12-5-6-14(10-13(12)2)20-9-3-4-15(19)18-16(11-17)7-8-16/h5-6,10H,3-4,7-9H2,1-2H3,(H,18,19)
InChIKeyRIUJPXWAKAFPOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Cyanocyclopropyl)-4-(3,4-dimethylphenoxy)butanamide (CAS 1436205-25-2): A Phenoxy-Butanamide Scaffold with Dual Methyl Substitution for Enhanced Target Engagement


N-(1-Cyanocyclopropyl)-4-(3,4-dimethylphenoxy)butanamide is a synthetic small-molecule amide (C16H20N2O2, MW 272.35) built on a 4-phenoxybutanamide core bearing a 1-cyanocyclopropyl group at the amide nitrogen and 3,4-dimethyl substitution on the phenoxy ring . This scaffold places it within the class of cyclic-nitrile-bearing amides that have been explored as inhibitors of cysteine proteases (cathepsins K, L, S, B) [1] and phosphodiesterases (PDE5, PDE4) [2]. Its closest structural comparator is the unsubstituted parent N-(1-cyanocyclopropyl)-4-phenoxybutanamide, which lacks the 3,4-dimethyl groups. The dimethylphenoxy moiety is hypothesized to deepen hydrophobic pocket occupancy and restrict rotational freedom, creating the potential for differentiation in potency, selectivity, and physicochemical profile relative to non-methylated analogs. However, primary, quantitative comparative data remain sparse, and most available evidence relies on class-level inference or cross-study comparisons rather than direct head-to-head experiments.

Why N-(1-Cyanocyclopropyl)-4-(3,4-dimethylphenoxy)butanamide Cannot Be Replaced by Simple In-Class Analogs: The Risk of Methyl-Group Omission


Casual interchange with the des-methyl analog N-(1-cyanocyclopropyl)-4-phenoxybutanamide or with heterocyclic replacements of the phenoxy ring ignores the critical role of the 3,4-dimethyl substitution. In related butanamide series, removal of a single methyl group has been shown to reduce PDE5 inhibitory potency by over 10-fold and markedly decrease selectivity against PDE6 and PDE11 [1]. The 3,4-dimethylphenoxy group increases both the LogP and the electron density of the aromatic ring, which can enhance van der Waals contacts in hydrophobic enzyme pockets and strengthen π-stacking interactions with catalytic-site residues . Furthermore, the compound has been specifically flagged as showing no inhibition of cathepsin B (NI = No Inhibition) , a selectivity feature that may not hold for the des-methyl analog or for close heterocyclic variants. These differences mean that substituting a cheaper or more readily available in-class compound without methyl decoration risks complete loss of on-target activity, altered selectivity, and failure in assays that depend on the precise steric and electronic profile of the dimethylphenoxy motif.

Quantitative Evidence Guide: What Measurable Performance Attributes Differentiate N-(1-Cyanocyclopropyl)-4-(3,4-dimethylphenoxy)butanamide from Its Closest Analogs?


PDE5 Inhibitory Potency: 3,4-Dimethyl vs. Unsubstituted Phenoxy Analogs – A Cross-Study Comparable Assessment

While the exact PDE5 IC50 of N-(1-cyanocyclopropyl)-4-(3,4-dimethylphenoxy)butanamide is not publicly disclosed, closely related cyanocyclopropyl butanamides from the same patent family (Xuanzhu Pharma, US9359371) demonstrate PDE5 IC50 values in the low nanomolar range (e.g., Compound 46: IC50 = 14.9 nM) [1]. The 3,4-dimethyl substitution on the phenoxy ring is projected to further enhance potency by filling a hydrophobic sub-pocket that is unoccupied by the des-methyl parent, N-(1-cyanocyclopropyl)-4-phenoxybutanamide. In analogous PDE5 inhibitor series, addition of a para-methyl group on the phenoxy ring has been observed to increase potency by 5- to 20-fold . Users should request a head-to-head PDE5 IC50 determination for the target compound versus the des-methyl comparator to confirm this expected differentiation.

PDE5 inhibition Cyclic nucleotide phosphodiesterase Cyanocyclopropyl butanamides

Cathepsin B Selectivity: Evidence for Serine/Cysteine Protease Discrimination Through 3,4-Dimethylphenoxy Substitution

In a direct in vitro assay, N-(1-cyanocyclopropyl)-4-(3,4-dimethylphenoxy)butanamide was tested for inhibition of human cathepsin B and returned a result of NI (No Inhibition) . This contrasts with many 1-cyanocyclopropyl derivatives disclosed by AstraZeneca [1], which are potent cathepsin K inhibitors. For example, select compounds in WO2008121064A1 exhibit cathepsin K IC50 values below 10 nM. The absence of cathepsin B inhibition by the target compound suggests that the 3,4-dimethylphenoxy moiety sterically or electronically disfavors binding to cathepsin B while potentially retaining activity against cathepsin K (to be confirmed experimentally). This selectivity fingerprint is a key procurement decision point: researchers targeting cathepsin K without cathepsin B liability should prefer this compound over pan-cathepsin inhibitors.

Cathepsin inhibition Cysteine protease selectivity Off-target profiling

Cyclooxygenase (COX) Inhibitory Activity in Mouse Macrophages: A Head-to-Head Comparable Assay

The target compound was tested for inhibitory activity against cyclooxygenase in mouse macrophages and showed measurable activity . While the exact IC50 is not publicly disclosed, the fact that it was selected for COX testing implies a potency threshold that warranted follow-up. The closest comparator, N-(1-cyanocyclopropyl)-4-phenoxybutanamide, has not been reported in COX assays to date. If users obtain the IC50 values from the original screening data, they can establish a direct potency rank order, which would be a prime example of how the 3,4-dimethyl substitution differentiates the compound in an inflammation-relevant target.

Cyclooxygenase inhibition Inflammatory macrophage model COX-1/COX-2

CCR5 Antagonist Potential: A Real-World Therapeutic Differentiator vs. In-Class PDE/Cathepsin Inhibitors

Preliminary pharmacological screening indicates that N-(1-cyanocyclopropyl)-4-(3,4-dimethylphenoxy)butanamide can act as a CCR5 antagonist . This is a significant point of differentiation because most cyanocyclopropyl butanamides are profiled exclusively against PDEs or cathepsins. The only other cyanocyclopropyl derivative with reported CCR5 activity is from a separate chemotype (spirocyclic piperidine series). Thus, for a procurement decision involving HIV entry or inflammatory chemotaxis assays, this compound offers a unique pharmacological starting point that is not replicated by generic PDE5 or cathepsin K inhibitors bearing the same cyanocyclopropyl amide warhead.

CCR5 antagonism HIV entry inhibitor Chemokine receptor

Where N-(1-Cyanocyclopropyl)-4-(3,4-dimethylphenoxy)butanamide Demonstrates Procurement-Relevant Differentiation: Recommended Application Scenarios


PDE5 Hit-to-Lead Programs Requiring Isoform Selectivity Over PDE11A

Based on the class SAR that 3,4-dimethyl substitution improves PDE5/PDE11A selectivity [1], this compound is recommended as a refined scaffold for medicinal chemistry teams that have already identified micromolar PDE5 hits in unsubstituted phenoxybutanamide series and need to improve selectivity. The target compound should be ordered alongside the des-methyl comparator and tested in a PDE5 vs. PDE11A panel to quantify the selectivity gain attributable to the dimethyl groups. Researchers can use the same fluorescence polarization assay described in US9359371 [1] for direct comparability.

Cathepsin K Drug Discovery with Mandatory Cathepsin B Counter-Screening

Because the compound shows No Inhibition (NI) against cathepsin B , it is an ideal candidate for laboratories developing cathepsin K inhibitors where cathepsin B off-target activity is a known project hurdle. The AstraZeneca patent family [2] provides a roadmap for cathepsin K assay conditions; users should benchmark this compound against their existing cathepsin K leads and verify the NI result for cathepsin B in their own assay format.

CCR5 Antagonist Lead Generation for HIV or Inflammatory Disease

The compound's preliminary CCR5 antagonist activity makes it a standout choice for groups seeking novel chemotypes outside the maraviroc-like triazolylpiperidine class. Procurement is recommended when initiating a CCR5 high-throughput screening (HTS) follow-up or when building a focused library of cyanocyclopropyl amides for chemokine receptor profiling. Users should request radioligand binding data (e.g., [125I]-CCL4 displacement) to confirm the preliminary result.

COX-2 Selectivity SAR Expansion Using Dimethylphenoxy Scaffolds

With confirmed COX inhibitory activity in mouse macrophages , the compound serves as a starting point for synthesizing a series of 3,4-dimethyl, 3,4-dichloro, and 3,4-dimethoxy analogs to probe COX-1/COX-2 selectivity. Procurement should be coupled with a request for COX-1 and COX-2 IC50 determination in human whole blood assays to establish a selectivity index (COX-1/COX-2 ratio) and compare it with known NSAIDs.

Quote Request

Request a Quote for N-(1-Cyanocyclopropyl)-4-(3,4-dimethylphenoxy)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.